Product packaging for Uridine dialdehyde(Cat. No.:CAS No. 42400-25-9)

Uridine dialdehyde

Cat. No.: B8756287
CAS No.: 42400-25-9
M. Wt: 242.19 g/mol
InChI Key: TVPBPUUXMFAUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine dialdehyde is a biochemical research compound recognized for its role as a central intermediate in the enzymatic mechanism of UDP-glucose dehydrogenase (EC 1.1.1.22) . Studies indicate that during the oxidation of UDP-glucose, the enzyme generates UDP-alpha-D-glyco-hexodialdose, which remains tightly bound to the active site and forms a Schiff's base with an essential lysine residue . This mechanism highlights the compound's significance in studying enzyme kinetics and transition-state inhibition. The dialdehyde functionality is a hallmark of potent protease inhibitors, as seen in other natural product aldehydes that act as transition-state analogues against aspartyl and cysteine proteases . While natural uridine antibiotics often target bacterial cell wall biosynthesis , this specific dialdehyde intermediate provides a unique scaffold for investigating nucleotide-dependent enzymes. This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets for handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O6 B8756287 Uridine dialdehyde CAS No. 42400-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42400-25-9

Molecular Formula

C9H10N2O6

Molecular Weight

242.19 g/mol

IUPAC Name

2-[1-(2,4-dioxopyrimidin-1-yl)-2-oxoethoxy]-3-hydroxypropanal

InChI

InChI=1S/C9H10N2O6/c12-3-6(4-13)17-8(5-14)11-2-1-7(15)10-9(11)16/h1-3,5-6,8,13H,4H2,(H,10,15,16)

InChI Key

TVPBPUUXMFAUMG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C(C=O)OC(CO)C=O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Uridine Dialdehyde

Oxidative Generation of Uridine (B1682114) Dialdehyde (B1249045) from Nucleoside Precursors

The formation of uridine dialdehyde typically proceeds through the selective oxidation of the vicinal diol system present in the ribose sugar of uridine.

Periodate (B1199274) oxidation stands as the most common and efficient method for generating this compound from nucleoside precursors. This reaction specifically targets the 2',3'-cis-diol moiety of the ribose ring, leading to its oxidative cleavage and the formation of two aldehyde groups. nih.govnih.govresearchgate.netrsc.orgrsc.org Sodium periodate (NaIO₄) is the classical reagent employed for this transformation. rsc.orgnih.gov

The process converts uridine into its corresponding dialdehyde. nih.gov While the free dialdehydes may not be extensively present in solution, existing as various hydrated species, they can be isolated. nih.govrsc.org In the solid state, these dialdehydes tend to polymerize. nih.gov For instance, the conversion of DMTr-protected uridine to its dialdehyde form using sodium periodate in methanol/water mixtures can yield the product quantitatively. nih.gov Early studies demonstrated a simple isolation procedure involving ethanol (B145695) extraction to separate the dialdehydes from inorganic materials, noting that the isolated compounds exhibit greater stability than previously suggested. rsc.orgrsc.org

Beyond periodate oxidation, other chemical methods can achieve the oxidative cleavage necessary to form aldehyde functionalities. Oxidants such as ozone, potassium permanganate, or osmium(VIII) compounds have been successfully applied for the oxidative cleavage of double bonds, which can lead to carbonyl products. researchgate.netnih.gov While these methods are generally applicable to dihydroxylation and subsequent oxidation, periodate oxidation is often preferred for its specificity towards the vicinal diol of nucleosides. researchgate.net

Enzymatic approaches have also been identified for the generation of uridine-derived aldehydes. For example, the enzyme LipL, a non-heme, Fe(II)-dependent α-ketoglutarate (αKG):UMP dioxygenase, has been characterized to produce uridine-5'-aldehyde from uridine monophosphate (UMP). nih.govresearchgate.net This enzymatic process highlights a biological pathway for generating such reactive intermediates.

Anion exchange resins play a significant role in the purification and isolation of nucleoside dialdehydes and related phosphorylated compounds. After periodate oxidation, these resins can be utilized to separate the dialdehydes from inorganic byproducts and unreacted starting materials. researchgate.netcdnsciencepub.comdatapdf.com For example, Dowex 1x2 resin in its periodate form has been used to obtain nucleoside dialdehydes, including this compound, with yields ranging from 70-83%. researchgate.net

Furthermore, anion exchange resins, such as DuPont™ AmberChrom™ fine mesh resins, are effective for the preparative scale separation of nucleotide triphosphates from mixtures containing mono-, di-, and tetraphosphates. dupont.com This capability is crucial for obtaining high-purity starting materials for subsequent reactions involving this compound or its derivatives. The anionic charged nucleotides bind to the quaternary ammonium (B1175870) anion exchange resin and can be eluted with a salt buffer gradient, with lower-charged species eluting first. dupont.com

Stereochemical Control and Diastereoselectivity in Uridine-Derived Aldehyde Synthesis

The control of stereochemistry and diastereoselectivity is paramount in the synthesis of uridine-derived aldehydes, particularly when creating new stereogenic centers at positions like C-5'.

Protecting groups on the 2',3'-hydroxyl groups of the uridine sugar moiety significantly influence the diastereoselectivity of reactions involving uridine-derived aldehydes. For instance, in the 5'-alkynylation of uridine-derived aldehydes, the nature of the 2',3'-di-O-protecting groups (R¹) dictates the preference for either the 5'R- or 5'S-isomer. researchgate.netbeilstein-journals.org

Research has shown that O-alkyl protecting groups (e.g., cyclic ketals like isopropylidene, isopentylidene, or cyclohexylidene) generally lead to modest diastereoselectivities (around 65:35 ratio) favoring the 5'R-isomer. researchgate.netbeilstein-journals.org In contrast, O-silyl protecting groups (e.g., TBS or TIPS) promote much higher diastereoselectivities (up to 99:1) in favor of the 5'S-isomer. researchgate.netbeilstein-journals.org The N-3 protection of the uracil (B121893) base, however, has been found to have little influence on the alkynylation diastereoselectivity. beilstein-journals.org This protecting group effect allows for switchable diastereoselective outcomes, which is critical for synthesizing specific uridine analogs. acs.orgtwincore.de

The following table summarizes the observed influence of protecting groups on diastereoselectivity in 5'-alkynylation reactions:

Protecting Group Type (R¹)Diastereoselectivity (5'R:5'S)Major IsomerReference
O-alkyl (e.g., ketals)~65:355'R researchgate.netbeilstein-journals.org
O-silyl (e.g., TBS, TIPS)Up to 15:85 or 9:915'S researchgate.netbeilstein-journals.org

Accurate stereochemical assignment of uridine-derived aldehyde products and their subsequent derivatives is crucial for understanding their properties and potential applications. Various analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are extensively used for structural and stereochemical characterization. nih.govresearchgate.netbeilstein-journals.org Specific chemical shifts and coupling constants can provide definitive evidence for the configuration of newly formed stereocenters. For example, in some uridine derivatives, the H-1' and H-4' chemical shifts are more shielded for the 5'S-isomer compared to the 5'R-diastereomer. beilstein-journals.org Additionally, a J_H6'-H5' coupling constant of 5.0 Hz has been reported to be consistent with the stereochemical assignment for the threo diastereomer (5'S,6'S). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC analysis, often with co-injections of authentic materials, is used to confirm the identity and purity of synthesized products and to separate diastereomers. nih.govresearchgate.netbeilstein-journals.org

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides accurate mass information, confirming the molecular formula of the synthesized compounds. nih.gov

X-ray Diffraction: For crystalline compounds, X-ray diffraction analysis offers unambiguous determination of absolute configuration and stereochemistry. researchgate.netclockss.org

Circular Dichroism (CD) Spectroscopy: CD spectra can provide insights into the molecular conformation of nucleoside dialdehydes, with diminished Cotton effects often observed compared to the parent nucleosides, indicating a looser structure. nih.gov

These analytical methods collectively ensure the precise characterization of the stereochemical outcomes in the synthesis of uridine-derived aldehydes and their complex derivatives.

Synthesis of Advanced this compound Derivatives and Analogs

The inherent reactivity of the aldehyde groups in this compound intermediates facilitates the synthesis of a broad spectrum of advanced nucleoside derivatives and analogs. These synthetic pathways frequently exploit the electrophilic nature of the aldehyde functionalities for both cyclization and conjugation reactions.

Morpholino Nucleoside Formation from this compound Intermediates

Morpholino nucleosides constitute an important class of nucleoside analogs characterized by the replacement of the ribose sugar with a morpholine (B109124) ring. This compound intermediates play a central role in their synthesis, primarily through the oxidative ring cleavage of the vicinal diol unit of uridine, followed by the subsequent cyclization of the resultant dialdehyde intermediates researchgate.netresearchgate.net.

The cyclization of this compound intermediates into morpholino nucleosides is predominantly accomplished through reductive amination protocols. This process involves the reaction of the dialdehyde with an appropriate amine source, followed by the reduction of the transient imine intermediate to a stable amine.

One well-established methodology involves the conversion of a protected uridine, such as DMTr-protected uridine, into its dialdehyde form using sodium periodate. The crude dialdehyde is then reacted with hydroxylamine (B1172632) hydrochloride to yield the corresponding dioxime. Subsequent treatment of this dioxime with a pyridine-borane complex promotes the reductive cyclization, leading to the formation of the DMTr-protected morpholino-uridine nucleoside. For instance, DMTr-protected uridine (1) was quantitatively transformed into dialdehyde (2) using sodium periodate. This intermediate was then treated with hydroxylamine hydrochloride to afford dioxime (3) in a 71% yield. The reduction of dioxime (3) with a pyridine-borane complex at ambient temperature successfully yielded the DMTr-protected morpholino-uridine nucleoside (4) with a 46% yield (from the dioxime) mdpi.com.

An alternative approach involves the in situ generation of dialdehydes from ribonucleosides, including uridine, using sodium periodate. This is followed by the immediate introduction of an amine (e.g., benzylamine) and a reducing agent such as sodium cyanoborohydride (NaCNBH3). This one-pot procedure can achieve nearly quantitative yields of N-benzyl morpholine products, based on the amine, provided that an excess of the dialdehyde is generated in situ lookchem.com. Reductive amination reactions can also be effectively carried out using 2-picoline borane (B79455) as a reducing agent, demonstrating broad applicability across various substrates researchgate.netnih.gov. The general mechanism entails the formation of an imine, which is subsequently reduced to the amine, with common reducing agents including NaBH4, NaBH3CN, or Na(CH3COO)3BH masterorganicchemistry.comsigmaaldrich.com.

Table 1: Representative Reductive Amination Yields for Morpholino Nucleoside Formation

Starting MaterialOxidizing AgentAmine Source (Intermediate)Reducing AgentProductYield (%)Reference
DMTr-protected uridineNaIO4Hydroxylamine hydrochloride (Dioxime)Pyridine-borane complexDMTr-protected morpholino-uridine nucleoside46 (from dioxime) mdpi.com
Ribonucleosides (e.g., Uridine)NaIO4BenzylamineNaCNBH3N-benzyl morpholine products~98 (based on amine) lookchem.com

Phosphoramidite (B1245037) derivatives of morpholino nucleosides are indispensable building blocks for solid-phase oligonucleotide synthesis, enabling the site-specific incorporation of these modified nucleosides into nucleic acid sequences. Following the successful synthesis of the morpholino-uridine nucleoside, its conversion into a phosphoramidite derivative is achieved by reacting it with appropriate phosphitylating agents.

For example, the DMTr-protected morpholino-uridine nucleoside (4) can be treated with N,N-diisopropyl-cyanoethylphosphorochloridite under standard phosphoramidite synthesis conditions, typically in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (CH2Cl2), to yield the corresponding phosphoramidite building block (5). It has been observed that the phosphoramidite synthesis yield can sometimes be lower, potentially attributed to the inherent susceptibility of phosphoramidites derived from hydroxylamine mdpi.com. In general, protected ribonucleosides are efficiently converted to phosphoramidites using reagents such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite nih.gov. The subsequent coupling of these phosphoramidites into growing oligonucleotide chains during solid-phase synthesis typically proceeds with high efficiency, often achieving coupling yields exceeding 98-99% nih.govnih.gov.

C5/C6-Fused Uridine Phosphonates and Related Analogs

The derivatization of uridine also extends to the synthesis of C5/C6-fused uridine phosphonates, compounds that share structural similarities with allosteric P2Y2 receptor ligands. The synthesis of these intricate analogs often necessitates multi-step synthetic pathways. A key reaction employed for the construction of C5/C6-fused uridine phosphonates is the silyl-Hilbert-Johnson reaction. This reaction involves the condensation of various quinazoline-2,4-(1H,3H)-dione-like base moieties with a suitable ribofuranosephosphonate, followed by comprehensive deprotection to afford the desired analogs nih.govmdpi.comresearchgate.netbiocrick.com. Research has indicated that, in contrast to the parent 5-(4-fluorophenyl)uridine phosphonate, these extended-base uridine phosphonates generally exhibited a lack of significant modulation of the P2Y2 receptor nih.govmdpi.comresearchgate.netbiocrick.com.

Diversification through Conjugation Reactions

This compound and its derivatives present considerable opportunities for diversification through various conjugation reactions, primarily due to the highly reactive nature of their aldehyde groups. These reactions facilitate the attachment of diverse functional entities, thereby broadening their utility in biochemical and biomedical applications ontosight.ai.

A notable application is their use in the conjugation to biomolecules, particularly RNA. The cis-diol group located at the 3'-terminus of RNA can be selectively oxidized using metaperiodate to generate 2',3'-dialdehydes. The resulting dialdehyde intermediate is then capable of reacting with amines or hydrazines that are linked to a desired functional entity. For instance, a bifunctional cytidine (B196190) derivative was successfully conjugated to the 3'-terminus of a model RNA. This was achieved after periodate oxidation of the RNA to form the dialdehyde, followed by a reaction with the cytidine derivative and subsequent reduction with sodium cyanoborohydride to establish a stable amine linkage beilstein-journals.orgresearchgate.net. This approach underscores the versatility of dialdehydes derived from nucleosides and nucleotides in the creation of bioconjugates.

Moreover, the distinct reactivity of the aldehyde groups in uridine monophosphate dialdehyde (UMP dialdehyde) makes it a versatile molecule for various chemical modifications and biochemical assays ontosight.ai. Dialdehyde derivatives of nucleosides and nucleotides, including oxidized uridine (oUrd) and uridine monophosphate dialdehyde (oUMP), have been effectively employed as crosslinking reagents for biopolymers such as chitosan (B1678972), leading to the formation of hydrogels. The presence of a phosphate (B84403) group in nucleotide dialdehydes, exemplified by oUMP, significantly influences their crosslinking properties when compared to nucleoside dialdehydes like oUrd. This difference is attributed to ionic interactions between the phosphate group and the amino groups of chitosan researchgate.netresearchgate.netresearchgate.net.

Biochemical Reactivity and Mechanistic Investigations of Uridine Dialdehyde Interactions

Reactivity of Aldehyde Groups with Biological Nucleophiles

The aldehyde groups present in uridine (B1682114) dialdehyde (B1249045) are highly reactive towards biological nucleophiles. A primary mode of interaction involves their reaction with amine nucleophiles wiley-vch.de. This reactivity is particularly notable with the lysine (B10760008) amino groups found in proteins, leading to the formation of conjugates msu.ru. The reaction between aldehyde groups and amino functionalities typically results in the formation of imine bonds, also known as Schiff bases or azomethines mdpi.commdpi.com. These Schiff bases are generally unstable under acidic conditions mdpi.com. To enhance the stability of these complexes, a subsequent reduction step with borohydrides can be employed, yielding more stable morpholine (B109124) derivatives msu.ru. While amines are prominent, other nucleophilic groups such as thiols, hydroxyl, and phenol (B47542) groups, also present in biomolecules, can potentially react with aldehydes, though amines are most commonly exploited in bioconjugation strategies wiley-vch.de.

Cross-linking Mechanisms Involving Uridine Dialdehyde and Biopolymers

This compound and other dialdehyde derivatives of nucleosides and nucleotides, such as oxidized uridine monophosphate (oUMP) and oxidized adenosine (B11128) monophosphate (oAMP), have been developed and studied as crosslinking agents for various biopolymers, notably chitosan (B1678972) scispace.comresearchgate.netresearchgate.net. These dialdehyde compounds are readily synthesized through the oxidation of their parent natural nucleosides or nucleotides with oxidizing agents like sodium periodate (B1199274) (NaIO4) or periodic acid (HIO4) msu.ruresearchgate.net.

Chitosan, a linear polysaccharide, is rich in amino groups, making it a suitable candidate for crosslinking reactions mdpi.com. The crosslinking of chitosan with dialdehyde derivatives, including this compound, involves the formation of covalent bonds between the crosslinking agent and the amino functionalities of chitosan scispace.comresearchgate.netresearchgate.netnih.gov. This process primarily occurs through acid condensation, leading to the formation of imine (Schiff base) bonds mdpi.com. Research has indicated that while the formation of aldimine bonds is a theoretical outcome, direct observation of these bonds via NMR spectroscopy in chitosan crosslinked with oUrd, oUMP, and oAMP has not always been confirmed, suggesting either their transient nature or the involvement of more complex reaction mechanisms researchgate.netresearchgate.netnih.govresearchgate.net. Comparative studies have shown that the rates of crosslinking with nucleotide dialdehydes like oUMP and oAMP are comparable to that of glutaraldehyde (B144438) (GA), a commonly used crosslinker, but are significantly higher than the crosslinking rate observed with this compound (oUrd) researchgate.netresearchgate.netnih.govresearchgate.net.

Dialdehyde derivatives of nucleosides and nucleotides are extensively utilized in the affinity modification of proteins, particularly targeting lysine residues, which results in the formation of high molecular mass conjugates msu.ru. Notably, stable complexes can be formed even without the need for subsequent borohydride (B1222165) reduction, indicating the inherent stability of these aldehyde-mediated conjugates msu.ru. In some instances, the interaction of these dialdehydes with enzymes has led to irreversible inhibition, often accompanied by the elimination of phosphate (B84403) groups and the formation of stable derivatives msu.ru. The reaction between nucleoside dialdehyde derivatives and the lysine amino groups of serum albumins exemplifies this, where protein chains are effectively joined to form larger conjugates msu.ru. Furthermore, the formation of conjugate adducts has been observed in reactions involving other aldehydes, such as malonaldehyde and acetaldehyde, with nucleosides and DNA, leading to deoxyguanosine and deoxyadenosine (B7792050) adducts researchgate.netresearchgate.net. Uridine itself can participate in adduct formation; for example, the 5-hydroxyacetyl derivative of uridine can be formed through the deamination of cytidine-glyoxal researchgate.net.

Modulation of Nucleic Acid Metabolism and Interactions

This compound, as a pyrimidine (B1678525) nucleoside derivative, holds potential for modulating nucleic acid metabolism researchgate.net. Uridine is a fundamental nucleoside component of RNA wikipedia.org. It is involved in metabolic pathways, such as the glycolysis of galactose, where it is converted into uridine diphosphate (B83284) galactose (UDP-galactose) wikipedia.org. The phosphorylation of uridine is catalyzed by the enzyme uridine-cytidine kinase (UCK) scispace.com.

Dialdehyde derivatives, including those derived from uridine, serve as valuable tools in chemical biology for probing the interactions and modifications of RNA and DNA nih.govbeilstein-journals.orgmdpi.com. The vicinal hydroxyl groups of RNA can be selectively oxidized to produce dialdehydes. These dialdehydes can then undergo condensation reactions with hydrazine (B178648) derivatives to form hydrazones, which can be further stabilized by reduction with borohydrides nih.gov. A notable application involves the periodate oxidation of the 3'-cis diol of RNA molecules, which generates a dialdehyde. This dialdehyde can subsequently react with primary amino groups, facilitating the immobilization of modified RNA molecules onto solid surfaces beilstein-journals.orgmdpi.com. This technique is particularly useful in in vitro selection experiments beilstein-journals.org. Moreover, the formation of a dialdehyde at the 3'-terminus of RNA allows for the coupling with a second fluorophore, enabling double labeling for applications such as Förster Resonance Energy Transfer (FRET) studies mdpi.com. Chemical reactions with nucleobases are also feasible, especially in single-stranded nucleic acids where the relevant functional groups are more accessible due to the absence of hydrogen bonding wiley-vch.de. The diverse array of RNA modifications, occurring on both the ribose sugar moiety and the nucleobases, plays critical roles in various cellular processes, including RNA synthesis, splicing, translation efficiency modulation, and RNA degradation nih.govrsc.orgexplorationpub.com. Techniques for detecting RNA modifications often rely on chemically induced reverse transcriptase signatures or selective cleavage of the ribose-phosphate backbone nih.gov. For instance, pseudouridine (B1679824) (Ψ), an isomer of uridine, can be specifically detected through selective chemical labeling using N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate (CMCT). While CMCT reacts with Ψ, uridine (U), and guanosine (B1672433) (G) residues, the adducts formed with U and G are unstable and can be removed by mild alkaline treatment, leaving the stable Ψ-CMCT adduct for specific detection rsc.orgasm.org.

Applications of Uridine Dialdehyde in Advanced Biological Research

Targeted Chemical Biological Probes

Uridine (B1682114) dialdehyde (B1249045) and its derivatives serve as potent chemical biological probes, enabling detailed studies of nucleic acid dynamics and interactions. The presence of reactive aldehyde functionalities allows for precise modifications and conjugations, expanding their utility in complex biological systems.

Utilization as Probes for RNA and DNA Metabolism Studies

Uridine dialdehyde, particularly in its phosphorylated form as uridine monophosphate dialdehyde (UMP dialdehyde), is employed as a probe to investigate RNA and DNA interactions, modifications, and metabolic pathways. The distinctive reactivity of the aldehyde groups facilitates conjugation reactions and other chemical modifications, proving invaluable in biochemical assays and biotechnology applications. fishersci.at A key method involves the periodate (B1199274) oxidation of the 3'-ribose of RNA molecules, which generates a dialdehyde. This resulting dialdehyde can then be coupled with amine-containing molecules, such as hydrazine (B178648) derivatives, to form morpholino-linked RNA conjugates. This technique has been successfully utilized for the quantitative introduction of fluorescent dyes onto RNA molecules in solution. nih.gov Furthermore, the periodate cleavage of the 3' terminal ribose (specifically the 2'-OH and 3'-OH groups) of RNA to its corresponding dialdehyde is a prominent strategy for labeling native RNA, followed by the attachment of various reporter groups.

Studies of RNA-RNA Interactions via Chemical Cross-linking

The dialdehyde derivative of RNA, typically generated through periodate oxidation of the 3' end, can be subsequently functionalized through reactions with appropriate N-nucleophiles. This chemical approach has been applied for labeling isolated RNA and for the formation of imines (Schiff bases) with primary amines and hydrazides. Beyond direct RNA modification, this compound (UdA) has also been utilized as a cross-linker in the formation of hydrogels with polysaccharides like chitosan (B1678972), demonstrating its capacity to form stable covalent links within complex matrices. This inherent reactivity underscores its potential in facilitating the study of RNA-RNA interactions by creating covalent linkages between interacting RNA molecules or between RNA and other biomolecules.

Selective Cellular Impact Studies

Research into this compound has also extended to its selective effects on cellular viability, particularly its differential impact on diseased versus healthy cells, and its broader implications in therapeutic contexts.

Differential Cytotoxicity on Tumor Cells versus Normal Fibroblasts

Dialdehyde derivatives of pyrimidine (B1678525) nucleosides, including those derived from uridine, have demonstrated a notable selective toxic effect on human tumor cells. Studies have shown that these compounds exert a marked toxic effect on human ovarian tumor cells (SKOV-3). In contrast, cultured human fibroblasts, representing normal cells, exhibited significantly less susceptibility to the damaging effects of these dialdehyde nucleosides. A specific dialdehyde derivative of 1-β-D-erythrofuranosyl uracil (B121893), a uridine analog, displayed a pronounced difference in cytotoxic effect. It inhibited the growth of SKOV-3 tumor cells by 50% or more at concentrations that were ten times lower than those required to achieve a similar effect on normal fibroblasts.

Here is a summary of the differential cytotoxicity:

Compound ClassCell Line TypeSusceptibility to Dialdehyde NucleosidesReference
Dialdehyde derivatives of pyrimidine nucleosidesHuman Ovarian Tumor Cells (SKOV-3)Marked Toxic Effect
Dialdehyde derivatives of pyrimidine nucleosidesNormal Human Lung FibroblastsLess Susceptible
1-β-D-erythrofuranosyl uracil dialdehyde derivativeHuman Ovarian Tumor Cells (SKOV-3)≥50% inhibition at 10x lower concentration than normal fibroblasts

Potential in Antiviral Therapy (General class)

This compound and its derivatives hold promise for applications in antiviral therapy. fishersci.at The broader class of nucleoside derivatives, particularly those incorporating uridine, are recognized for their significance as antiviral agents. For instance, the dialdehyde derivative of inosine, known as INOX, has been shown to inhibit RNA synthesis in Ehrlich tumor cells, highlighting a mechanism that could be relevant in antiviral contexts by disrupting nucleic acid replication. While direct evidence for specific this compound antiviral activity is still an area of active research, the general principle of targeting viral replication mechanisms through modified nucleosides is well-established. Efforts continue in synthesizing novel uridine derivatives, such as 5-substituted uridine derivatives, to explore their potential as inhibitors of viral RNA-dependent RNA polymerase, as seen in studies against SARS-CoV-2.

Analytical and Spectroscopic Characterization Methodologies in Uridine Dialdehyde Research

Spectroscopic Elucidation of Solution Structures and Isomeric Equilibria

Spectroscopic methods are fundamental to understanding the conformational dynamics of uridine (B1682114) dialdehyde (B1249045) in solution. The inherent reactivity of its two aldehyde groups leads to a complex mixture of hydrated forms, hemiacetals, and other isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of molecules in solution. cas.czvscht.cz In the case of uridine dialdehyde, ¹H NMR spectroscopy has been instrumental in revealing its complex nature. Early research suggested a polymeric structure, but more detailed NMR studies have shown that in solution, the compound exists as a dynamic equilibrium of a large number of isomers. rsc.org Even at high field strengths, such as 400 MHz, the ¹H NMR spectrum of this compound is exceedingly complex and difficult to fully resolve, precluding the complete assignment of all isomeric forms present. rsc.org

A complete analysis of the 220 MHz proton magnetic resonance spectrum of the parent compound, aqueous uridine, has been used to create a model for its molecular conformation. researchgate.net This foundational data helps in understanding the structural preferences of the ribose ring and the orientation of the uracil (B121893) base, which are critical for interpreting the more complex spectra of its dialdehyde derivative. researchgate.net

Chemical modifications or substitutions on the this compound molecule can significantly impact the isomeric equilibrium observed in solution. A key finding from NMR studies is that the presence of the 5'-hydroxyl group is crucial to the extreme complexity of the isomeric mixture. rsc.org

When the 5'-OH group is absent, as in derivatives like 5′-azido-5′-deoxythis compound or 5′-O-tritylthis compound, the situation simplifies dramatically. rsc.org Instead of a large number of isomers, the NMR spectra of these substituted dialdehydes reveal the presence of only three diastereoisomeric cyclic acetals. rsc.org The ¹H NMR spectrum of 5′-O-tritylthis compound, for instance, has been fully analyzed, allowing for the precise identification and quantification of each of the three diastereoisomers. rsc.org

Studies on other 3-substituted uridine derivatives have shown that while the nature of the substituent at the N3 position can have a subtle influence, the primary determinant of the syn/anti conformation is the glycosidic linkage (C-glycosidic vs. N-glycosidic). nih.gov This highlights that specific substitutions can be used to control and simplify the conformational landscape, making structural analysis more tractable.

Chromatographic and Mass Spectrometric Techniques

Chromatography and mass spectrometry are indispensable for the separation, identification, and quantification of this compound, its precursors, and its reaction products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleosides and their derivatives. thepharmajournal.comrsc.org Uridine and its related compounds are polar and are often analyzed using HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography. helixchrom.comsielc.com A common approach involves using columns like Primesep N or Amaze TCH with mobile phases typically consisting of acetonitrile (B52724) and an aqueous buffer, with UV detection at wavelengths around 250-275 nm. helixchrom.comsielc.com

The versatility of HPLC allows for the effective separation of uridine from other nucleosides like thymidine, adenosine (B11128), and guanosine (B1672433). sielc.com Methodologies employing hydrogen-bonding interactions on specialized columns, such as SHARC 1, have proven effective for separating these highly polar compounds, which is crucial for monitoring the purity of starting materials and analyzing complex biological mixtures. sielc.com

HPLC Methods for Uridine and Derivative Analysis
Column TypeSeparation ModeTypical AnalytesDetection Method
Amaze TCHHILIC, Cation-ExchangeUridine, Uracil, Adenosine, GuanineUV (255 nm)
Primesep NHILICUracil, UridineUV (250 nm)
SHARC 1Hydrogen BondingThymidine, Uridine, Adenosine, GuanosineUV (270 nm)
Amaze HDMixed-ModeNucleosides and DerivativesLC/MS Compatible

Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) is a powerful technique for identifying and quantifying reaction products of uridine derivatives with high sensitivity and specificity. rsc.orgnih.gov The reactivity of this compound means it can form various adducts with other molecules. LC/MS/MS is ideally suited to characterize these products.

For example, in studies involving the reaction of alkylating agents with uridine, LC/MS/MS is used to identify the resulting adducts. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, the structure of the reaction product can be elucidated. researchgate.net A specific mass transition can be monitored to develop a highly sensitive detection method for a particular adduct, enabling its detection in complex mixtures like RNA digests. researchgate.net This approach is critical for studying how reactive species like this compound interact with biological macromolecules. The technique is broadly applied for the characterization of reactive aldehydes and their metabolites. researchgate.netrsc.org

The two aldehyde groups of this compound make it a potent cross-linking agent, capable of forming covalent bonds with nearby molecules, particularly proteins. Mass spectrometry (MS) is a key technology for identifying the specific sites of such cross-links within ribonucleoprotein (RNP) complexes. springernature.com

The general methodology involves cross-linking the protein-RNA complex, followed by enzymatic or chemical hydrolysis of both the protein and the RNA. springernature.com This process generates small peptide-oligonucleotide conjugates. Mass spectrometric analysis of these conjugates can then identify the exact amino acid sequence of the peptide and, in some cases, the portion of the RNA that are covalently linked. springernature.com While UV irradiation is a common method for inducing cross-links, predominantly to uracil, the principles of MS analysis apply to chemically induced cross-links as well. nih.gov The identification of these cross-linked sites provides direct evidence of molecular interactions and offers high-resolution insights into the three-dimensional architecture of protein-RNA complexes.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and conformational geometry, which are invaluable for understanding a compound's structure and function. However, the application of single-crystal X-ray diffraction to this compound is exceptionally challenging, and to date, a definitive crystal structure has not been reported in the scientific literature.

The primary obstacle to the X-ray crystallographic analysis of this compound lies in its inherent structural complexity and instability. Research indicates that in the solid state, ribonucleoside dialdehydes are completely polymerized nih.gov. This polymeric nature, resulting from intermolecular reactions between the highly reactive aldehyde groups, prevents the formation of the well-ordered, single crystals required for diffraction studies.

Furthermore, even in solution, this compound does not exist as a single, stable molecule. Instead, it is present as a complex mixture of various hydrated and isomeric forms in a dynamic equilibrium. This heterogeneity in solution makes the process of crystallization, which requires the self-assembly of identical molecules into a regular lattice, a formidable challenge.

In contrast, the parent compound, uridine, has been successfully crystallized and its structure determined by X-ray diffraction. The crystallographic data for uridine provides a clear example of the detailed structural information that can be obtained when suitable single crystals are available.

Below is a representative table of crystallographic data for the parent nucleoside, uridine, to illustrate the output of an X-ray diffraction analysis. It must be emphasized that this data pertains to uridine , not this compound.

Table 1: Illustrative Crystallographic Data for Uridine

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions
a (Å)13.63
b (Å)5.86
c (Å)13.75
α (°)90
β (°)104.9
γ (°)90
Volume (ų) 1062
Z (Molecules per unit cell) 4

Note: The data in this table is representative of crystallographic findings for uridine and is provided for illustrative purposes only. It does not represent the structure of this compound.

The challenges in obtaining a crystal structure for this compound underscore the compound's reactive and complex nature. Future research in this area may require innovative crystallization techniques or the use of derivatives that can stabilize the molecule into a form amenable to single-crystal X-ray diffraction.

Future Directions and Emerging Research Avenues for Uridine Dialdehyde

Development of Advanced Bio-Conjugation Chemistries

The reactivity of the aldehyde groups in uridine (B1682114) dialdehyde (B1249045) makes it an excellent candidate for the development of advanced bioconjugation strategies. The primary reaction exploited for this purpose is the formation of Schiff bases with primary amines. nih.govlibretexts.orgyoutube.com This reaction is reversible and can be controlled by pH, offering a degree of control over the conjugation process. libretexts.org Future research is directed towards harnessing this reactivity for more sophisticated applications.

One promising area is the development of novel cross-linking strategies for studying RNA-protein and RNA-RNA interactions. nih.govnih.gov Uridine dialdehyde can be generated in situ by the periodate (B1199274) oxidation of the 3'-terminal ribose of RNA. nih.gov The resulting dialdehyde can then react with proximal amino groups on proteins or other biomolecules to form covalent cross-links, providing valuable structural information. nih.gov Advanced methodologies could focus on achieving greater site-specificity and efficiency in this cross-linking process.

Furthermore, the development of "click chemistry" approaches involving this compound is an active area of research. While the classic copper-catalyzed azide-alkyne cycloaddition is widely used, the reactivity of aldehydes offers alternative bioorthogonal ligation strategies. nih.gov For instance, the formation of stable oximes and hydrazones with alkoxyamines and hydrazines, respectively, provides a highly chemoselective method for bioconjugation. wikipedia.org Research into new catalysts and reaction conditions will further expand the toolkit of this compound-based bioconjugation.

Bioconjugation StrategyReactive PartnerResulting LinkageKey Features
Schiff Base FormationPrimary AminesImine (C=N)Reversible, pH-dependent
Oxime LigationAlkoxyaminesOxime (C=N-O)Highly stable, bioorthogonal
Hydrazone LigationHydrazinesHydrazone (C=N-NH)Stable, bioorthogonal
Reductive AminationPrimary/Secondary Amines + Reducing AgentAmine (C-N)Irreversible, stable bond

Integration with Next-Generation Biotechnologies

The unique reactivity of this compound positions it as a valuable component in the advancement of next-generation biotechnologies, including cellular imaging, nucleic acid tracking, and diagnostics.

In the realm of cellular imaging , this compound can be utilized to attach fluorescent probes to specific RNA molecules or cellular components. The development of fluorogenic reactions, where the fluorescence is turned on upon conjugation, is a particularly exciting prospect. Fluorescently labeled uridine analogs have already been shown to be metabolically incorporated into cellular RNA, enabling live-cell imaging. nih.gov this compound provides a post-incorporation handle for the specific attachment of a wider variety of imaging agents.

For nucleic acid tracking , uridine-rich internal loops (URILs) are being explored as tags for monitoring RNA and DNA in living cells. nih.gov While current methods often rely on fluorescent proteins binding to these tags, this compound could offer a covalent and potentially more robust labeling strategy. By incorporating uridine that can be subsequently oxidized to the dialdehyde form within these tags, researchers could attach various probes for tracking and pull-down experiments.

In the field of diagnostics , the specific reactivity of this compound could be harnessed for the development of novel biosensors. For example, a diagnostic probe could be designed to bind to a specific nucleic acid sequence, and the presence of this compound could then trigger a detectable signal through a specific chemical reaction. Research in this area could lead to sensitive and specific detection methods for various diseases.

Rational Design of Novel this compound Derivatives with Enhanced Specificity and Functionality

The rational design of novel this compound derivatives is a key area for future research, aiming to enhance their specificity and introduce new functionalities. This involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of analogs with improved properties. nih.govnih.govmdpi.com

One approach is to modify the uracil (B121893) base to introduce additional reactive groups or to alter the electronic properties of the aldehyde moieties. For instance, the introduction of electron-withdrawing or -donating groups on the uracil ring could modulate the reactivity of the aldehydes, allowing for finer control over conjugation reactions. nih.gov

Another strategy involves modifying the ribose sugar. The existing hydroxyl groups provide sites for further chemical modification. For example, attaching targeting ligands to the ribose could direct the this compound derivative to specific cells or tissues. The synthesis of 5'- and 2'-modified uridine derivatives has been extensively explored and provides a foundation for creating more complex this compound analogs. researchgate.netresearchgate.netnih.govrsc.org

Computational modeling and in silico screening will play a crucial role in the rational design process. nih.gov By predicting the reactivity and binding properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of novel this compound derivatives with tailored functionalities.

Modification SitePotential EnhancementExample Application
Uracil BaseModulated reactivity, additional functional groupspH-sensitive probes, dual-labeling reagents
Ribose SugarImproved solubility, cell permeability, targetingTargeted drug delivery, organelle-specific imaging
Phosphate (B84403) Backbone (if applicable)Nuclease resistance, altered hybridizationAntisense therapy, in vivo diagnostics

Exploration of this compound in Supramolecular Chemistry and Nanomaterials Science

The ability of dialdehydes to participate in dynamic covalent chemistry makes this compound a fascinating building block for supramolecular chemistry and the construction of novel nanomaterials. nih.govrsc.org

Supramolecular polymers and hydrogels are a major focus. The reversible formation of imine bonds can be used to create self-healing and stimuli-responsive materials. nih.govnih.govnih.gov this compound, with its inherent biocompatibility derived from its parent nucleoside, is an attractive monomer for the synthesis of hydrogels for biomedical applications such as drug delivery and tissue engineering. researchgate.netaccscience.comrug.nlnih.gov The uridine moiety could also introduce specific recognition properties into these materials, allowing for the templated assembly of other biomolecules.

The self-assembly of this compound derivatives into well-defined nanostructures is another promising avenue. The interplay of hydrogen bonding from the uracil base and covalent bond formation from the aldehyde groups could lead to the formation of nanotubes, vesicles, and other complex architectures. nih.govdigitellinc.com These nanostructures could find applications in areas such as nanoelectronics, catalysis, and sensing.

Furthermore, this compound can be used to functionalize nanoparticles . The aldehyde groups provide a convenient handle for attaching this compound to the surface of nanoparticles, thereby imparting them with the specific recognition properties of the nucleoside. This could be used to create targeted drug delivery systems or to develop new materials with unique optical or electronic properties.

Q & A

Q. What are the established synthesis protocols for uridine dialdehyde, and how can reaction conditions be optimized?

this compound is synthesized via periodate oxidation of uridine, cleaving the ribose ring's C2-C3 bond to generate vicinal aldehyde groups. Key parameters include temperature (40–50°C), oxidant dosage (1.5–2.0 eq. NaIO₄), and reaction time (4–6 hrs). Optimization can employ response surface methodology (RSM) to maximize aldehyde content (e.g., 947.38 µmol/g achieved at 48°C, 50% oxidant, 176 min) . Post-synthesis, purification via dialysis or column chromatography removes residual periodate.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming aldehyde functionality?

  • FTIR : Detect aldehyde C=O stretches (~1720 cm⁻¹) and loss of ribose hydroxyl peaks.
  • ¹H/¹³C NMR : Aldehyde protons resonate at δ 9.5–10.5 ppm; C2/C3 carbons shift to ~95–100 ppm.
  • XRD : Assess crystallinity changes post-oxidation (e.g., reduced crystallinity in cellulose dialdehyde due to amorphous aldehyde regions) .
  • Titrimetry : Quantify aldehyde groups via hydroxylamine hydrochloride titration .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in dynamic covalent chemistry (e.g., Schiff base formation)?

this compound reacts with primary amines (e.g., lysine residues) via nucleophilic attack, forming reversible imine bonds. Kinetic studies show rapid aldehyde consumption (minutes to hours) depending on pH and amine concentration. Competing side reactions (e.g., over-oxidation to carboxylic acids) require strict control of reaction milieu (pH 6–7, inert atmosphere) . For bioconjugation, dialdehyde click chemistry offers traceless, catalyst-free amine ligation with high atom economy .

Q. What experimental strategies resolve contradictions in data from this compound labeling studies (e.g., non-specific binding)?

Non-specific labeling, as observed in affinity probes derived from [³⁵S]-thio-UDP dialdehyde, can be mitigated by:

  • Competition assays : Pre-incubate with excess UDP-Glc to block specific binding sites.
  • Mg²⁺ dependency : Validate labeling under Mg²⁺-free conditions to exclude non-specific interactions.
  • Gel electrophoresis : Differentiate minor bands (e.g., 55–98 kDa proteins) via SDS-PAGE/autoradiography .

Q. How do oxidation conditions influence the structural and functional properties of this compound derivatives?

Prolonged oxidation or excess NaIO₄ may degrade uridine’s pyrimidine ring, reducing bioactivity. Controlled oxidation preserves the nucleoside core while introducing reactive aldehydes. Crystallinity loss (observed in cellulose dialdehyde) correlates with increased solubility and reactivity, enabling applications in drug delivery or crosslinking .

Q. What molecular mechanisms underlie this compound’s reported anticancer activity (e.g., MMP-9 inhibition)?

this compound derivatives suppress MMP-9 transcription by blocking the Ras/Raf-1/ERK/AP-1 signaling cascade. In glioma cells, this reduces invasive potential (IC₅₀ ~10⁻⁵ M). Mechanistic studies use luciferase reporter assays to quantify AP-1 activity and siRNA knockdown to validate target specificity .

Methodological Considerations

  • Data Reproducibility : Archive experimental protocols (e.g., oxidation time/temperature) and raw spectral data in supplementary materials for peer validation .
  • Ethical Compliance : For biological studies, obtain institutional approval for cytotoxicity assays and disclose cell line sources .
  • Literature Synthesis : Prioritize peer-reviewed journals (e.g., Biochemical Pharmacology, Cancer Research) over non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.